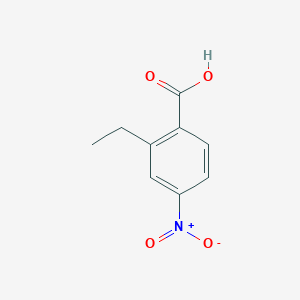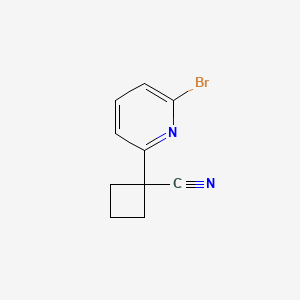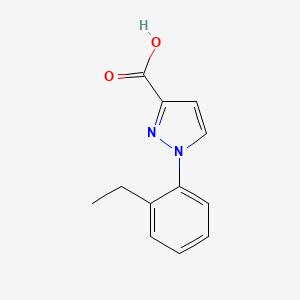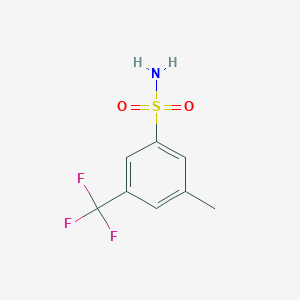
3-Ethoxy-4-methoxymandelic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-methoxymandelic acid is an organic compound that belongs to the class of mandelic acids. Mandelic acids are aromatic alpha hydroxy acids with a phenyl group attached to the alpha carbon. The presence of ethoxy and methoxy groups on the aromatic ring makes this compound unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-methoxymandelic acid typically involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with glyoxylic acid in the presence of a base. The reaction proceeds through an aldol condensation followed by oxidation to yield the desired mandelic acid derivative. Common bases used in this reaction include sodium hydroxide or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-4-methoxymandelic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the alpha carbon can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy and methoxy groups on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 3-ethoxy-4-methoxybenzoylformic acid.
Reduction: Formation of 3-ethoxy-4-methoxymandelic alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-methoxymandelic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-methoxymandelic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. For example, the hydroxyl and carboxyl groups can form hydrogen bonds with enzyme active sites, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-4-methoxymandelic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
3-Methoxy-4-hydroxymandelic acid: Similar structure but with a hydroxyl group instead of an ethoxy group.
Vanillylmandelic acid: A metabolite of catecholamines with a similar aromatic structure.
Uniqueness
3-Ethoxy-4-methoxymandelic acid is unique due to the presence of both ethoxy and methoxy groups on the aromatic ring. This structural feature imparts distinct chemical and physical properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C11H14O5 |
|---|---|
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
2-(3-ethoxy-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C11H14O5/c1-3-16-9-6-7(10(12)11(13)14)4-5-8(9)15-2/h4-6,10,12H,3H2,1-2H3,(H,13,14) |
Clave InChI |
VKLBIOMPRNDRMY-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(C(=O)O)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3-Methylbicyclo[1.1.1]pentan-1-yl)methanamine](/img/structure/B13534325.png)




![n-((4,5,6,7-Tetrahydro-1h-benzo[d]imidazol-2-yl)methyl)ethanamine](/img/structure/B13534353.png)



![[2-(aminomethyl)-1H-imidazol-5-yl]methanol](/img/structure/B13534378.png)

![4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13534407.png)

